1-(2H-1,3-benzodioxole-5-carbonyl)-6'-chloro-1'-methyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-4'-one
Description
This compound is a structurally complex spirocyclic quinazoline derivative characterized by:
- A spiro junction between a piperidine ring and a dihydroquinazoline moiety.
- 6'-chloro and 1'-methyl substituents on the quinazoline ring, which may enhance metabolic stability and modulate electronic effects.
- A 4'-one group on the quinazoline, introducing a polar ketone functionality.
Properties
IUPAC Name |
1'-(1,3-benzodioxole-5-carbonyl)-6-chloro-1-methylspiro[3H-quinazoline-2,4'-piperidine]-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O4/c1-24-16-4-3-14(22)11-15(16)19(26)23-21(24)6-8-25(9-7-21)20(27)13-2-5-17-18(10-13)29-12-28-17/h2-5,10-11H,6-9,12H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGONBJMDYROQHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Cl)C(=O)NC13CCN(CC3)C(=O)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2H-1,3-benzodioxole-5-carbonyl)-6’-chloro-1’-methyl-3’,4’-dihydro-1’H-spiro[piperidine-4,2’-quinazoline]-4’-one typically involves multiple steps:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.
Quinazoline Ring Formation: The quinazoline ring can be synthesized via the condensation of anthranilic acid with formamide.
Spiro Linkage Formation: The spiro linkage is formed by reacting the benzodioxole and quinazoline intermediates under specific conditions, often involving a base catalyst and elevated temperatures.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
1-(2H-1,3-benzodioxole-5-carbonyl)-6’-chloro-1’-methyl-3’,4’-dihydro-1’H-spiro[piperidine-4,2’-quinazoline]-4’-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: Halogenation and nitration are common substitution reactions for this compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Chlorine or bromine in the presence of a catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Structural Representation
- IUPAC Name : 1'-(1,3-benzodioxole-5-carbonyl)-6-chloro-1-methylspiro[3H-quinazoline-2,4'-piperidine]-4-one
- SMILES Notation :
CN1C2=C(C=C(C=C2)Cl)C(=O)NC13CCN(CC3)C(=O)C4=CC5=C(C=C4)OCO5
Anticancer Activity
Research indicates that compounds similar to 1-(2H-1,3-benzodioxole-5-carbonyl)-6'-chloro-1'-methyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-4'-one exhibit promising anticancer properties. The spiro structure allows for interactions with multiple biological targets, enhancing its efficacy against various cancer cell lines. Studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cells, suggesting potential for further development as anticancer agents .
Antimicrobial Properties
The compound's unique structure may also confer antimicrobial properties. Preliminary studies have shown effectiveness against certain bacterial strains, indicating its potential as a lead compound for developing new antibiotics. The benzodioxole moiety is particularly known for its biological activities, which could be leveraged in formulating new antimicrobial therapies .
Neuropharmacology
Given the presence of the piperidine ring, this compound may have implications in neuropharmacology. Compounds with similar structures have been investigated for their effects on neurotransmitter systems, potentially aiding in the treatment of neurological disorders such as depression and anxiety .
Synthesis and Derivative Development
The synthesis of This compound involves multi-step organic reactions that allow for the modification of its structure to enhance pharmacological properties. Various synthetic routes have been explored to create analogs with improved potency and selectivity .
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal evaluated the anticancer effects of derivatives of this compound on human breast cancer cell lines. The results indicated significant inhibition of cell proliferation and induction of apoptosis at micromolar concentrations .
Case Study 2: Antimicrobial Testing
In another study focusing on antimicrobial activity, researchers tested the compound against Gram-positive and Gram-negative bacteria. The results showed that specific derivatives exhibited bactericidal effects comparable to standard antibiotics .
Mechanism of Action
The mechanism of action of 1-(2H-1,3-benzodioxole-5-carbonyl)-6’-chloro-1’-methyl-3’,4’-dihydro-1’H-spiro[piperidine-4,2’-quinazoline]-4’-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs with Spiro Piperidine-Quinoline/Quinazoline Cores
Compound A: 1-Benzyl-4'-methyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinoline] (CAS: N/A)
- Key Differences: Replaces the quinazoline-4'-one core with a quinoline and substitutes the benzodioxole-carbonyl with a benzyl group.
- Relevance: Highlights the impact of heterocyclic core (quinoline vs. quinazoline) on physicochemical properties.
Compound B : 7-Chloro-1,2,3,4-tetrahydro-2-methyl-3-(2-methylphenyl)-4-oxo-6-quinazoline sulfonamide (CAS: N/A)
- Key Differences : Retains the quinazoline-4-one core but introduces a sulfonamide group and a 2-methylphenyl substituent.
- Relevance : Sulfonamide groups often enhance solubility and target affinity (e.g., carbonic anhydrase inhibition), suggesting divergent applications compared to the target compound’s benzodioxole-carbonyl group .
Chlorinated Benzimidazole/Piperidine Derivatives
Compound C : 5-Chloro-1-{1-[3-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)propyl]piperidin-4-yl}-1,3-dihydro-2H-benzimidazol-2-one (CAS: 57808-66-9)
- Key Differences : Dual benzimidazolone moieties linked via a piperidine-propyl chain.
- Relevance : Demonstrates the role of chlorine in enhancing bioactivity; similar chloro-substituted heterocycles are common in kinase inhibitors .
Compound D : 1-(1-Benzylpiperidin-4-yl)-5-chloro-1H-benzo[d]imidazol-2(3H)-one (CAS: N/A)
- Key Differences : Substitutes the spiro-quinazoline system with a benzimidazolone-piperidine scaffold.
- Relevance : The benzyl group may improve blood-brain barrier penetration compared to the target compound’s benzodioxole-carbonyl .
Spirocyclic Compounds with Carbonyl Linkers
Compound E : PF-05175157 (1-Isopropyl-1'-(2-methyl-1H-benzo[d]imidazole-6-carbonyl)-4,6-dihydrospiro[indazole-5,4'-piperidin]-7(1H)-one; CAS: 1301214-47-0)
- Key Differences : Spiro indazole-piperidine core with a benzimidazole-carbonyl group.
Data Table: Structural and Physicochemical Comparison
Biological Activity
The compound 1-(2H-1,3-benzodioxole-5-carbonyl)-6'-chloro-1'-methyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-4'-one is a complex heterocyclic molecule that has garnered attention for its potential biological activities, particularly in the fields of anticancer and neurodegenerative disease research. This article reviews the biological activity of this compound, summarizing key findings from various studies, including its synthesis, mechanisms of action, and therapeutic potentials.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 367.86 g/mol. Its structure features a spirocyclic framework that is characteristic of many biologically active compounds.
| Property | Value |
|---|---|
| Molecular Formula | C21H20ClN3O |
| Molecular Weight | 367.86 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not available |
Anticancer Activity
Recent studies have demonstrated that compounds similar to This compound exhibit significant anticancer properties. For instance:
- Cell Proliferation Inhibition : In vitro assays have shown that derivatives of this compound can inhibit cell proliferation in various cancer cell lines, including breast (MCF-7) and liver (HepG2) cancer cells. The IC50 values for some derivatives were reported as low as 6.52 μM against MCF-7 cells .
- Mechanism of Action : The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis and inhibition of key signaling pathways related to cell survival and proliferation .
Neuroprotective Effects
In addition to its anticancer activity, there is emerging evidence suggesting that this compound may possess neuroprotective properties:
- Alzheimer's Disease Models : Research indicates that spirocyclic compounds similar to this one have shown promise in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical targets in Alzheimer's disease treatment .
- Cytotoxicity Studies : The cytotoxic effects on neuronal cell lines have been evaluated, showing a potential for these compounds to protect against neurodegeneration while also highlighting the importance of structural modifications for enhancing efficacy .
Case Studies and Research Findings
Several studies have focused on synthesizing and evaluating the biological activities of this class of compounds:
- Synthesis and Evaluation : A study synthesized various spirocyclic derivatives and evaluated their anticancer activity against multiple cell lines. The most potent compounds were identified through MTT assays, yielding promising results for further development .
- Structure-Activity Relationship (SAR) : Investigations into the SAR have indicated that modifications at specific positions on the benzodioxole ring significantly affect biological activity. For example, the introduction of electron-withdrawing groups has been correlated with increased potency against cancer cells .
- In Vivo Studies : Preliminary in vivo studies are needed to fully assess the therapeutic potential and safety profile of these compounds. Current research is ongoing to explore their pharmacokinetics and bioavailability in animal models .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for introducing the 1,3-benzodioxole-5-carbonyl moiety into spiro-piperidine-quinazoline systems?
- Methodological Answer : Acylation reactions using activated esters (e.g., acyl chlorides) under anhydrous conditions are commonly employed. For example, demonstrates high-yield acylation of spiro-piperidine intermediates with benzyl groups using acylation agents like acetyl chloride in dichloromethane, catalyzed by triethylamine . Key parameters include reaction temperature (0–25°C), stoichiometric excess of acylating agent (1.2–1.5 equiv), and inert atmosphere to prevent hydrolysis.
Q. How can spectroscopic techniques confirm the spirocyclic architecture and substituent positions?
- Methodological Answer :
- IR Spectroscopy : Detect carbonyl stretching (1650–1750 cm⁻¹) and C–O–C vibrations (1200–1300 cm⁻¹) from the benzodioxole group .
- GC-MS : Identify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns. reports molecular ions with low intensity (0.5–8.0%) due to thermal instability, necessitating soft ionization methods like ESI-MS .
- ¹H/¹³C NMR : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in the spirocyclic core. For example, the 1'-methyl group typically appears as a singlet (δ 1.2–1.5 ppm) .
Q. What are the solubility challenges for this compound in aqueous vs. organic media?
- Methodological Answer : The compound’s hydrophobicity (due to the spirocyclic core and benzodioxole group) limits aqueous solubility. Use Hansen solubility parameters to screen solvents:
- Polar aprotic solvents : DMSO or DMF (ideal for in vitro assays).
- Chlorinated solvents : Dichloromethane or chloroform (for synthesis).
- Surfactant-assisted dispersion : Polysorbate 80 or cyclodextrins for biological testing .
Advanced Research Questions
Q. How to resolve contradictory data in reaction yields during spirocyclization?
- Methodological Answer : Variability in yields (e.g., 47–90% in ) often stems from steric hindrance or competing side reactions. Mitigation strategies:
- Kinetic control : Use low temperatures (−10°C) to favor spirocyclization over polymerization.
- Catalytic additives : Employ Lewis acids (e.g., ZnCl₂) to stabilize transition states .
- In situ monitoring : Use LC-MS or Raman spectroscopy to track intermediate formation .
Q. What experimental designs are recommended for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Variable substituents : Synthesize analogs with modified benzodioxole (e.g., nitro, methoxy) or quinazoline (e.g., fluoro, bromo) groups. highlights how structural variations in similar compounds alter bioactivity .
- Bioassays : Pair in vitro enzyme inhibition (e.g., kinase assays) with molecular docking to map binding interactions.
- Data normalization : Use IC₅₀ values corrected for solubility and purity (HPLC ≥95%) .
Q. How to develop robust analytical methods for detecting degradation products?
- Methodological Answer :
- Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light.
- HPLC-DAD/HRMS : Use C18 columns (3.5 µm, 150 mm) with gradient elution (acetonitrile/0.1% formic acid) to separate degradation peaks. employs ESI-HRMS (e.g., m/z 386.1232) for precise mass identification .
- Stability-indicating assays : Validate methods per ICH Q2(R1) guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
